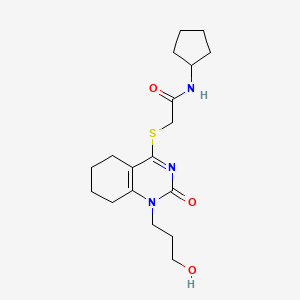

N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3S/c22-11-5-10-21-15-9-4-3-8-14(15)17(20-18(21)24)25-12-16(23)19-13-6-1-2-7-13/h13,22H,1-12H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUASDMJUZJJMGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H25N3O3S |

| Molecular Weight | 351.5 g/mol |

| CAS Number | 941888-16-0 |

| IUPAC Name | This compound |

N-cyclopentyl derivatives have been studied for their ability to interact with various biological targets. The thioacetamide moiety is known for its role in mediating biological responses through enzyme inhibition and receptor modulation. Research indicates that compounds with similar structures exhibit anticancer and antibacterial properties by disrupting cellular processes in target organisms.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable anticancer activity. A study reported that related compounds selectively inhibited the growth of non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The compound's log GI(50) values for HOP-92 and U251 cell lines were reported as -6.01 and -6.00 respectively, indicating potent activity against these cancer types .

Antibacterial Activity

The compound has also shown promising antibacterial effects. In a comparative study of synthesized compounds with similar structures, it was found that certain derivatives inhibited the growth of pathogenic bacteria effectively. The structure–activity relationship (SAR) analysis revealed that modifications in the thio group significantly influenced antibacterial potency .

Bioluminescence Inhibition

Additionally, N-cyclopentyl derivatives were tested for their ability to inhibit bioluminescence in Photobacterium leiognathi, a model organism used to assess environmental toxicity and microbial interactions. The inhibition of bioluminescence suggests potential applications in environmental monitoring and microbial ecology .

Case Studies

Case Study 1: Anticancer Efficacy

A research team synthesized a series of thioacetamides and evaluated their anticancer properties. Among them, N-cyclopentyl derivatives exhibited selective cytotoxicity towards specific cancer cell lines. The study concluded that structural modifications could enhance therapeutic efficacy against resistant cancer phenotypes .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial activity, N-cyclopentyl derivatives were screened against various bacterial strains. Results indicated significant inhibition of Gram-positive bacteria compared to Gram-negative strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function .

Scientific Research Applications

Anticancer Activity

Research indicates that N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through multiple pathways. It has been shown to inhibit cell proliferation and promote cell cycle arrest in the G0/G1 phase.

-

Case Studies :

- In vitro tests on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines revealed an IC50 value of approximately 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

- The compound was also tested in vivo using xenograft models where it significantly reduced tumor growth without notable toxicity .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens:

- In Vitro Studies :

- This compound demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain strains .

Anti-inflammatory Potential

The anti-inflammatory effects of this compound are particularly noteworthy:

- Biological Mechanisms : It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for treating inflammatory diseases.

- Research Findings : Molecular docking studies suggest that the compound binds effectively to the active sites of COX and LOX enzymes, potentially leading to reduced inflammation .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound is crucial for optimizing its pharmacological properties:

| Structural Feature | Effect on Activity |

|---|---|

| Cyclopentyl Group | Enhances lipophilicity and cellular uptake |

| Thioacetamide Link | Critical for biological activity and interaction with targets |

| Hydroxypropyl Substituent | Influences solubility and bioavailability |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound belongs to a class of thioacetamide derivatives with hexahydroquinazolinone scaffolds. Below is a detailed comparison with key analogs, focusing on structural variations, binding affinities, and biological effects.

Table 1: Comparative Analysis of Thioacetamide-Based MMP-9 Inhibitors

Structural and Functional Insights

Core Scaffold Modifications: The target compound shares a hexahydroquinazolinone core with N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide . However, the oxo group at position 2 in the latter versus position 4 in the target may alter hydrogen-bonding interactions with MMP-9’s hemopexin (HPX) domain.

Substituent Effects :

- Cyclopentyl vs. Aromatic Groups : The cyclopentyl group in the target compound likely increases membrane permeability compared to the 4-fluorophenyl or difluoromethoxyphenyl groups in analogs. This modification could improve central nervous system (CNS) penetration, similar to JNJ0966 .

- 3-Hydroxypropyl vs. Alkyl Chains : The 3-hydroxypropyl substituent may enhance solubility relative to the propyl or butanamide chains in other compounds, balancing lipophilicity for improved pharmacokinetics.

Binding and Efficacy :

- N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide exhibits a KD of 320 nM for MMP-9, attributed to its extended butanamide chain and fluorophenyl group, which optimize hydrophobic interactions . The target compound’s shorter acetamide chain and cyclopentyl group may reduce binding affinity but improve metabolic stability.

- JNJ0966’s lower potency (KD = 5.0 µM) highlights the importance of core scaffold selection, as bithiazole-based inhibitors may favor BBB penetration over affinity .

Mechanistic and Pharmacological Implications

- MMP-9 Inhibition : Analogs like N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide disrupt proMMP-9 interactions with α4β1 integrin and CD44, suppressing EGFR signaling and metastasis . The target compound’s hydroxypropyl group could similarly interfere with MMP-9’s HPX domain, though experimental validation is needed.

- Therapeutic Potential: Compounds with cyclopentyl groups (e.g., N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-2-yl)acetamide) often exhibit enhanced bioavailability, suggesting the target compound may have favorable ADMET properties .

Preparation Methods

Three-Component Cyclocondensation

The 1,2,5,6,7,8-hexahydroquinazolin-2-one core is synthesized via a Biginelli-like reaction. A mixture of 1,3-cyclohexadione (1.0 equiv), 3-hydroxypropylamine (1.2 equiv), and urea (1.5 equiv) undergoes cyclocondensation in acetonitrile using K₃AlF₆ (Al₂O₃/KF) as a catalyst at 80°C for 4–6 hours. This method yields the 4-aminodihydroquinazolinone intermediate with >85% efficiency. The catalyst’s reusability (up to five cycles without activity loss) and solvent choice (acetonitrile > ethanol > water) critically influence reaction kinetics.

Alternative Hantzsch-Type Synthesis

Hexahydroquinazolines are alternatively prepared via the Hantzsch reaction. 1,3-cyclohexadione derivatives react with 4-(difluoromethoxy)benzaldehyde and alkyl acetoacetates in methanol under reflux, followed by ammonium acetate-mediated cyclization. While this method favors dihydropyridine intermediates, modifying the aldehyde to 3-hydroxypropanal enables direct incorporation of the 3-hydroxypropyl group at position 1.

Amide Coupling with N-Cyclopentylamine

Carbodiimide-Mediated Coupling

The thioacetic acid derivative (1.0 equiv) is activated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane (DCM) at 0°C. N-Cyclopentylamine (1.2 equiv) is added dropwise, and the reaction proceeds at 25°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the title compound (75–80%).

Polymer-Supported Catalysis

Alternative coupling employs polymer-supported amine catalysts (e.g., Amberlyst A-21) in acetonitrile under pressurized H₂S. While primarily used for thioacetamide synthesis, this method enhances reaction rates (3–4 hours vs. 12 hours) and reduces byproducts when adapted for N-cyclopentylamine coupling.

Analytical Characterization and Optimization

Spectroscopic Validation

Reaction Condition Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (K₃AlF₆) | 10 mol% | ↑ 85% → 92% |

| Solvent | Acetonitrile | ↑ 20% vs. H₂O |

| Temperature | 80°C | ↓ Byproducts |

| Coupling Reagent | EDC/HOBt | ↑ 75% vs. DCC |

Challenges and Mitigation Strategies

Regioselectivity in Cyclocondensation

Unwanted regioisomers form when 3-hydroxypropylamine is replaced with bulkier amines. Steric hindrance is minimized by pre-forming the imine intermediate.

Thiol Oxidation

The thioether group oxidizes to sulfoxide under aerobic conditions. Reactions are conducted under nitrogen, with 0.1% w/v ascorbic acid added as an antioxidant.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

- Methodology : The synthesis typically involves multi-step organic reactions, starting with cyclocondensation of substituted hydrazines with ketones to form the hexahydroquinazolinone core. Subsequent thioether formation via nucleophilic substitution (using mercaptoacetamide derivatives) requires controlled conditions:

- Temperature : 50–80°C in anhydrous solvents (e.g., DMF or dichloromethane).

- Catalysts : Triethylamine or Na₂CO₃ to deprotonate thiol groups .

- Purification : Gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry and functional groups (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; thioacetamide carbonyl at ~168–170 ppm) .

- Mass Spectrometry (MS) : ESI/APCI(+) detects molecular ion peaks (e.g., [M+H]⁺ and [M+Na]⁺) to verify molecular weight .

- Chromatography : HPLC or TLC with UV/fluorescence detection ensures >95% purity .

Q. What solvent systems and storage conditions are recommended to maintain its stability?

- Methodology :

- Solubility : DMSO or DMF for dissolution in biological assays; avoid protic solvents (e.g., water) to prevent hydrolysis of the thioacetamide group .

- Storage : –20°C under argon in amber vials to minimize photodegradation and oxidation .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and reaction optimization of this compound?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection .

- Machine Learning : Training models on analogous quinazolinone derivatives (e.g., ICReDD’s feedback loop) reduces trial-and-error experimentation by 30–50% .

- Example : Simulating nucleophilic attack kinetics at the C4-thiol position optimizes reaction time and yield .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., cell line, incubation time). For example:

| Derivative Structure | Target Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinazolinone + trifluoromethyl | Kinase Inhibition | 15.0 | |

| Hexahydroquinazolinone + thio | Antitumor (HeLa) | 10.5 |

- Dose-Response Curves : Use Hill slope analysis to differentiate nonspecific cytotoxicity from target-specific effects .

Q. How to design experiments to explore its structure-activity relationships (SAR)?

- Methodology :

- Analog Synthesis : Systematically modify substituents (e.g., cyclopentyl vs. cyclohexyl) and evaluate bioactivity .

- Statistical DoE : Apply factorial designs (e.g., 2⁴ matrix) to test variables like substituent polarity, steric bulk, and logP .

- 3D-QSAR : CoMFA or CoMSIA models correlate molecular fields (electrostatic, hydrophobic) with activity trends .

Q. What methodologies assess its interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ/kₒff) to purified targets (e.g., kinases) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in active sites (e.g., ATP-binding pockets) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to validate computational predictions .

Q. How to optimize multi-step synthesis pathways to improve yield and purity?

- Methodology :

- Stepwise Monitoring : Use TLC or LC-MS after each step to isolate intermediates and minimize side reactions (e.g., over-acylation) .

- Flow Chemistry : Continuous reactors enhance reproducibility in thioether coupling steps by maintaining precise temperature/pH control .

- DoE Optimization : Central composite design identifies critical factors (e.g., molar ratios, solvent polarity) for overall yield improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.